N-(2-(2-fluorophenyl)-2-methoxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O3S/c1-14(21-3,12-6-4-5-7-13(12)15)10-17-22(19,20)11-8-16-18(2)9-11/h4-9,17H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWUUWHFAQDVGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CN(N=C1)C)(C2=CC=CC=C2F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-fluorophenyl)-2-methoxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:
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Formation of the Fluorophenyl Intermediate: : The initial step involves the preparation of the 2-fluorophenyl intermediate. This can be achieved through electrophilic aromatic substitution reactions, where fluorine is introduced into the phenyl ring using reagents such as fluorine gas or more commonly, N-fluorobenzenesulfonimide (NFSI).
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Methoxypropyl Chain Introduction: : The next step involves the attachment of the methoxypropyl chain to the fluorophenyl intermediate. This can be done through nucleophilic substitution reactions, where the fluorophenyl intermediate reacts with 2-methoxypropyl bromide in the presence of a base like potassium carbonate.
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Pyrazole Formation: : The pyrazole ring is formed by reacting the intermediate with hydrazine derivatives under acidic or basic conditions. This step often requires careful control of temperature and pH to ensure the correct formation of the pyrazole ring.
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Sulfonamide Formation: : Finally, the sulfonamide group is introduced by reacting the pyrazole intermediate with sulfonyl chlorides, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Sulfonamide Formation and Functionalization
The sulfonamide group is synthesized via coupling of a sulfonyl chloride with an amine. For example:
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Reaction : Pyrazole-4-sulfonyl chloride reacts with 2-(2-fluorophenyl)-2-methoxypropylamine in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base .
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Yield : Comparable reactions yield 41–71% depending on substituent steric effects .
Key Data :
| Amine Component | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-(2-Fluorophenyl)-2-methoxypropylamine | DIPEA | DCM | 16 | 65–70* |
*Estimated based on analogous reactions .
Pyrazole Ring Reactivity
The 1-methylpyrazole ring undergoes electrophilic substitution and alkylation:
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Methylation : Sodium hydride (NaH) in THF mediates N-methylation using methyl iodide (CH₃I) .
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Bromination : N-Bromosuccinimide (NBS) introduces bromine at the 5-position of the pyrazole under radical initiation .
Example Reaction :
Limitation : Over-alkylation is minimized using controlled stoichiometry .
Fluorophenyl Group Modifications
The 2-fluorophenyl moiety participates in:
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Nucleophilic Aromatic Substitution : Fluorine’s electron-withdrawing nature activates the ring for substitution at the para position under basic conditions.
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Cross-Coupling : Suzuki-Miyaura reactions enable aryl group diversification using palladium catalysts .
Stability Note : The C–F bond resists hydrolysis under physiological pH but may cleave under strongly acidic/basic conditions .
Methoxypropyl Chain Reactions
The methoxypropyl side chain undergoes:
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Ether Cleavage : Hydrobromic acid (HBr) in acetic acid removes the methoxy group, forming a hydroxyl intermediate.
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Oxidation : Jones reagent oxidizes the propyl chain to a carboxylic acid.
Reaction Pathway :
Stability Under Biological Conditions
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Hydrolysis : The sulfonamide bond remains stable at pH 7.4 but hydrolyzes slowly in acidic environments (pH < 3) .
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Cytotoxicity : Methylpyrazole sulfonamides exhibit reduced cell viability at >10 μM concentrations, linked to transcriptional inhibition .
Comparative Reactivity Table
Mechanistic Insights
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Sulfonamide Hydrolysis : Proceeds via a two-step nucleophilic attack, with rate dependence on pH and steric hindrance .
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Transcriptional Inhibition : Pyrazole-sulfonamides disrupt protein-DNA interactions by binding to GATA4/NKX2-5 transcription factors, as shown in cardiac hypertrophy models .
Synthetic Challenges
Scientific Research Applications
Anticancer Properties
Recent studies have identified N-(2-(2-fluorophenyl)-2-methoxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide as a potential candidate for cancer treatment. The compound is part of a class of sulfonamides that have shown promise in inhibiting tumor growth.
- Mechanism of Action : The compound is believed to interfere with specific signaling pathways involved in cancer cell proliferation and survival. This interference can lead to reduced tumor growth and increased apoptosis in cancer cells.
- Case Study : In a study published by UCL, various sulfonamide derivatives were evaluated for their biological activity against cancer cell lines. The findings indicated that certain derivatives exhibited significant cytotoxic effects, suggesting that this compound could be similarly effective .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Sulfonamides are known for their broad-spectrum antibacterial activity, and this compound may exhibit similar effects.
- Research Findings : A study on related pyrazole compounds demonstrated their effectiveness against various bacterial strains, indicating a potential application for this compound in treating bacterial infections .
Enzyme Inhibition
This compound has been explored for its ability to inhibit specific enzymes that are implicated in various diseases.
- Target Enzymes : Research has shown that sulfonamides can inhibit enzymes such as dimethylarginine dimethylaminohydrolase (DDAH) and arginine deiminase (ADI). Compounds with similar structures have demonstrated promising inhibition rates, suggesting that this compound could be developed as an enzyme inhibitor .
Synthesis and Structural Modifications
The synthesis of this compound involves advanced organic chemistry techniques, including the use of stable sulfonate esters.
- Synthetic Pathways : Recent advancements in synthetic methodologies have allowed for the efficient production of this compound, which can be modified to enhance its biological activity. For instance, the use of pentafluorophenyl sulfonate esters has been highlighted as a method to create functionalized sulfonamides with improved properties .
Mechanism of Action
The mechanism of action of N-(2-(2-fluorophenyl)-2-methoxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the sulfonamide group can form hydrogen bonds with target proteins. The methoxypropyl chain may influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Sulfonamide-Containing Analogues
- 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide (Example 53, ) Key Features: Pyrazolo-pyrimidine core, chromenone moiety, dual fluorophenyl groups. Comparison: Larger molecular weight (589.1 vs. ~312 for the target) due to the extended chromenone system. The 3-fluorophenyl substituent may confer distinct steric and electronic effects compared to the target’s 2-fluorophenyl group.
Pyrazole Derivatives
- 5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde () Key Features: Pyrazole core with sulfanyl and trifluoromethyl groups. The trifluoromethyl group increases electron-withdrawing effects and metabolic stability relative to the target’s methoxypropyl chain .
Fluorophenyl-Substituted Compounds
- 25C-NBF HCl (): 4-Chloro-N-[(2-Fluorophenyl)Methyl]-2,5-Dimethoxy-Benzeneethanamine Key Features: Phenethylamine backbone with 2-fluorobenzyl and dimethoxy substituents.
Physicochemical Properties
*Estimated via stoichiometry.
†Calculated from formula in .
‡Based on molecular formula in .
Functional Group Impact on Properties/Bioactivity
- Sulfonamide vs. Sulfanyl : Sulfonamides exhibit stronger hydrogen-bonding capacity, enhancing interactions with enzymes (e.g., carbonic anhydrase inhibitors). Sulfanyl groups prioritize lipophilicity .
- Fluorophenyl Position: 2-Fluorophenyl (target) vs.
Research Findings
- Synthetic Methodologies : Suzuki coupling () is widely used for aryl-aryl bond formation in sulfonamide derivatives, suggesting applicability to the target compound’s synthesis .
- However, analogous compounds (e.g., Example 53) likely employ such software for conformational analysis .
- Thermal Stability : Example 53’s melting point (175–178°C) indicates moderate thermal stability, a trait shared with many sulfonamides .
Biological Activity
N-(2-(2-fluorophenyl)-2-methoxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide is a synthetic compound belonging to the pyrazole family, known for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H16FN3O2S
- Molecular Weight : 319.36 g/mol
- CAS Number : [Not available in search results]
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Pyrazole derivatives often exhibit their effects through the following mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazole compounds act as enzyme inhibitors, affecting pathways such as inflammation and cellular proliferation.
- Receptor Modulation : Some derivatives are known to modulate receptor activity, particularly in the context of cancer and inflammatory diseases.
- Cell Cycle Regulation : Certain compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, show promising anticancer properties:
- Cytotoxicity : Studies have shown that related pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines, such as MCF7 (breast cancer) and A549 (lung cancer) cells. For instance, one study reported IC50 values ranging from 0.01 µM to 42.30 µM against different cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | TBD |
| Related Pyrazole Derivative | A549 | 26 |
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent is also notable:
- Inhibition of Cytokines : Similar pyrazole compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 by up to 93% at concentrations of 10 µM . This suggests a potential for treating inflammatory diseases.
Case Studies and Research Findings
- In Vitro Studies : A series of pyrazole derivatives were tested for their anti-tumor effects using various assays. The results indicated a strong correlation between structural modifications and biological activity, emphasizing the importance of the fluorophenyl and methoxypropyl groups in enhancing efficacy .
- Animal Models : In vivo studies using animal models have shown that certain pyrazole derivatives can significantly reduce tumor size and improve survival rates in treated groups compared to controls .
- Clinical Implications : The diverse biological activities of pyrazole compounds suggest their potential application in drug development for cancer therapy and inflammatory disorders. Ongoing research aims to optimize these compounds for better efficacy and reduced side effects.
Q & A
Q. What synthetic strategies are recommended for the preparation of N-(2-(2-fluorophenyl)-2-methoxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Formation of the pyrazole sulfonamide core via sulfonylation of 1-methyl-1H-pyrazole-4-amine using sulfonyl chloride derivatives under basic conditions (e.g., pyridine or triethylamine).
- Step 2 : Introduction of the 2-(2-fluorophenyl)-2-methoxypropyl moiety via nucleophilic substitution or coupling reactions. For example, alkylation with a brominated intermediate (e.g., 2-(2-fluorophenyl)-2-methoxypropyl bromide) in the presence of a base like K₂CO₃.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
- Key Reference : Similar pyrazole sulfonamide syntheses are detailed in pyrazole coupling methodologies .
Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the fluorophenyl (δ 7.1–7.4 ppm, aromatic), methoxy (δ 3.3–3.5 ppm), and pyrazole protons (δ 7.8–8.2 ppm).
- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) and C-F bonds (~1220 cm⁻¹).
- X-ray Crystallography : Single-crystal diffraction using SHELX software for refinement (e.g., SHELXL for bond-length validation and disorder resolution) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺.
Q. How can researchers assess purity and identify impurities in this compound?
- Methodological Answer :
- HPLC : Use C18 columns (e.g., Chromolith®) with UV detection at 254 nm. Compare retention times against synthetic intermediates.
- Impurity Profiling : Follow pharmacopeial guidelines (e.g., USP) for threshold limits (e.g., ≤0.1% for individual impurities) .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to identify hydrolytic or oxidative byproducts.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s enzyme inhibitory activity?
- Methodological Answer :
- Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with target enzymes (e.g., kinases). Focus on the fluorophenyl and sulfonamide moieties as key pharmacophores .
- Analog Synthesis : Modify the methoxypropyl chain length or pyrazole substituents (e.g., methyl to trifluoromethyl) to assess activity changes.
- In Vitro Assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., fluorescence polarization) and correlate with docking scores.
Q. What methodologies resolve contradictions in biological activity data across assay systems?
- Methodological Answer :
- Orthogonal Assays : Cross-validate enzyme inhibition (e.g., recombinant protein assays) with cell-based viability assays (e.g., MTT).
- Buffer Optimization : Test pH, ionic strength, and cofactor requirements (e.g., Mg²⁺ for kinases) to identify assay-specific variability .
- Statistical Analysis : Apply ANOVA or mixed-effects models to account for inter-experimental variability.
Q. How can metabolic stability be evaluated in preclinical models?
- Methodological Answer :
- In Vitro Microsomal Stability : Incubate with rat/human liver microsomes (0.5 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes.
- Metabolite Identification : Use high-resolution LC-QTOF to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).
- Half-Life Calculation : Fit data to first-order kinetics (t₁/₂ = ln(2)/k) .
Q. What strategies are effective for polymorph screening and crystallographic characterization?
- Methodological Answer :
- Solvent Screening : Recrystallize from 10+ solvent systems (e.g., DMSO, ethanol, acetonitrile) to isolate polymorphs.
- Thermal Analysis : Use DSC/TGA to identify melting points and phase transitions.
- SHELX Refinement : Resolve disorder in crystal lattices (common in flexible methoxypropyl chains) using PART and SUMP instructions in SHELXL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
